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Hypoxanthine monohydrochloride, [8-3H]

Cat. No.: B1140847
CAS No.: 100694-13-1
M. Wt: 174.58
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Description

General Overview of Purine (B94841) Biochemical Pathways

Purine metabolism encompasses the intricate biochemical processes responsible for the synthesis, breakdown, and recycling of purine nucleotides. nih.gov These molecules, primarily adenine (B156593) and guanine (B1146940), are fundamental components of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and various coenzymes. nih.govnih.gov The body maintains a balance of purine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway. nih.govhaematologica.org

The de novo pathway constructs purine rings from simpler precursor molecules, such as amino acids, carbon dioxide, and formate. nih.govhaematologica.org This multi-step process, predominantly occurring in the liver, culminates in the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. nih.govnih.gov

The salvage pathway, on the other hand, is an energy-efficient recycling mechanism. nih.gov It reclaims purine bases (adenine, guanine, and hypoxanthine) from the degradation of nucleic acids and nucleotides, converting them back into their respective nucleotides. haematologica.orgyoutube.com This pathway is particularly crucial in tissues with limited or absent de novo synthesis, such as the brain. youtube.com Key enzymes in the salvage pathway include hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine phosphoribosyltransferase (APRT). youtube.comnih.gov

Principles and Advantages of Radiolabeled Purine Tracers in Biochemical Research

Radiolabeled tracers are indispensable tools in biochemical and biomedical research, allowing scientists to track the metabolic fate of molecules within complex biological systems. researchgate.netimsa.edu A radiotracer is a compound where one or more of its atoms have been replaced with a radioisotope. researchgate.net These labeled molecules are chemically identical to their non-radioactive counterparts and thus participate in the same biochemical reactions.

The primary advantage of using radiotracers lies in their high sensitivity and specificity. The radiation emitted by the isotope allows for the detection and quantification of minute quantities of the tracer and its metabolic products. mdpi.com Tritium (B154650) ([³H]), a radioactive isotope of hydrogen, is a commonly used label due to its low-energy beta emission, which allows for high-resolution imaging in techniques like autoradiography, and its high specific activity. mdpi.com

In the context of purine metabolism, radiolabeled precursors like [8-³H]hypoxanthine enable researchers to:

Trace the flow of purines through the salvage and catabolic pathways. nih.govnih.gov

Measure the activity of key enzymes, such as HPRT. nih.govcapes.gov.br

Assess the rate of nucleic acid synthesis in cells and tissues. nih.gov

Investigate the mechanisms of diseases associated with purine metabolism disorders. nih.gov

Evaluate the efficacy of drugs that target purine metabolic pathways. nih.govnih.gov

Specific Context of Hypoxanthine (B114508) as a Key Metabolic Intermediate

Hypoxanthine is a naturally occurring purine derivative that holds a central position in purine metabolism. mdpi.com It is formed from the deamination of adenine or as an intermediate in the catabolism of IMP. nih.gov Hypoxanthine can be either salvaged back to IMP by the enzyme HPRT or oxidized to xanthine (B1682287) and subsequently to uric acid for excretion. nih.govresearchgate.netechemi.com

The dual fate of hypoxanthine makes it a critical branch point in purine metabolism. Its utilization is essential for nucleic acid synthesis and energy metabolism in various organisms, including parasites like Plasmodium falciparum, which rely on salvaging host purines for survival. nih.govnih.gov

Disruptions in hypoxanthine metabolism are linked to several human diseases. For instance, a deficiency in the HPRT enzyme leads to an accumulation of hypoxanthine and its subsequent conversion to uric acid, causing the severe neurological and behavioral abnormalities seen in Lesch-Nyhan syndrome. youtube.comnih.govyoutube.com

The use of tritiated hypoxanthine, specifically Hypoxanthine monohydrochloride, [8-³H], provides a powerful method to study these processes. By introducing this radiolabeled substrate, researchers can precisely measure the flux through the salvage pathway versus the catabolic pathway, providing critical insights into both normal physiology and disease states. nih.govnih.govnih.gov The [³H]hypoxanthine incorporation assay is considered a "gold standard" for measuring the growth and drug susceptibility of intraerythrocytic parasites like Plasmodium falciparum. nih.govresearchgate.netnih.gov

Interactive Data Tables

Below are tables summarizing key information regarding the compounds and pathways discussed.

Table 1: Properties of Hypoxanthine

PropertyValue
Chemical FormulaC₅H₄N₄O
Molar Mass136.112 g/mol
AppearanceColorless to yellow to brown powder
Melting Point150 °C (decomposes)
Water SolubilityPractically insoluble
CAS Number68-94-0

Data sourced from ECHEMI echemi.com

Table 2: Key Enzymes in Purine Metabolism

EnzymeAbbreviationFunction
Hypoxanthine-guanine phosphoribosyltransferaseHPRTSalvages hypoxanthine and guanine to IMP and GMP
Adenine phosphoribosyltransferaseAPRTSalvages adenine to AMP
Xanthine OxidaseXOOxidizes hypoxanthine to xanthine and xanthine to uric acid
Adenosine Monophosphate DeaminaseAMPDConverts AMP to IMP

Table 3: Research Applications of [³H]Hypoxanthine

ApplicationDescriptionKey Findings/Significance
Malaria Research Measuring the incorporation of [³H]hypoxanthine into the nucleic acids of Plasmodium falciparum to assess parasite growth and the efficacy of antimalarial drugs. nih.govnih.govValidated as a "gold standard" assay for antimalarial drug screening and for studying drug resistance mechanisms. nih.govresearchgate.net
Enzyme Activity Assays Determining the activity of HPRT in cell lysates or intact cells by measuring the rate of conversion of [³H]hypoxanthine to [³H]IMP. nih.govcapes.gov.brCrucial for diagnosing HPRT deficiency disorders like Lesch-Nyhan syndrome. nih.govnih.gov
Cancer Biology Tracing the utilization of salvaged purines by cancer cells to understand their metabolic dependencies. nih.govRevealed the importance of the purine salvage pathway for the growth of certain solid tumors. nih.gov
Metabolic Studies Investigating the flux of purines through salvage versus catabolic pathways under different physiological conditions, such as hypoxia. haematologica.orgnih.govDemonstrated that hypoxia can modulate the purine salvage pathway and affect hypoxanthine levels. haematologica.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN4OT B1140847 Hypoxanthine monohydrochloride, [8-3H] CAS No. 100694-13-1

Properties

IUPAC Name

8-tritio-1,9-dihydropurin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H/i1T;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJQDNNYDGYLQ-PXDSPCEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)N=CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC2=C(N1)N=CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Radiochemical Characterization of Hypoxanthine Monohydrochloride, 8 3h

Methodologies for Tritium (B154650) Labeling at the 8-Position of Purine (B94841) Bases

The introduction of a tritium (³H) atom at the C-8 position of purine bases, such as hypoxanthine (B114508), is a critical process for producing radiolabeled compounds used in various biochemical and metabolic studies. The most common and direct method for this labeling is through a hydrogen-tritium exchange reaction. This process leverages the reactivity of the C-8 proton of the purine ring.

The fundamental mechanism involves the exchange of the hydrogen atom at the 8-position with tritium from a tritiated solvent, typically tritiated water ([³H]H₂O). acs.org This exchange is facilitated under specific conditions, primarily by heating the purine compound in the presence of [³H]H₂O. acs.org The reaction proceeds via an intermediate state, which for purines like hypoxanthine, is believed to be an ilid form. This transitional state is achieved through a relay protonation-deprotonation mechanism involving the N-7 atom and the C-8 hydrogen of the purine's imidazole (B134444) ring. biopolymers.org.ua

Several factors influence the rate and efficiency of this labeling reaction. The kinetics of tritium incorporation are significantly affected by the molecular environment of the purine. For instance, purines within structured nucleic acids like double-stranded RNA or DNA show a markedly reduced labeling rate compared to free mononucleotides. nih.gov This suggests a strong influence of the molecule's microscopic helical structure on the accessibility and reactivity of the C-8 position. nih.gov

To perform the labeling, the purine compound is typically dissolved or suspended in [³H]H₂O, and the mixture is heated. For instance, heating at 100°C for several hours has been shown to be effective for labeling purine nucleosides. acs.org Careful control of pH is crucial, especially for nucleotides, to prevent degradation such as depurination. acs.org After the exchange reaction, labile tritium (e.g., from hydroxyl or amino groups) is removed by repeatedly dissolving the tritiated product in non-radioactive water and lyophilizing it to dryness. acs.org

Table 1: Key Conditions for Tritium Labeling of Purines at the C-8 Position
ParameterCondition/ReagentPurposeSource
Tritium SourceTritiated Water ([³H]H₂O)Provides the tritium isotope for the exchange reaction. acs.org
TemperatureElevated (e.g., 100°C)Facilitates the tritium exchange reaction. acs.org
pH ControlBuffered solution (e.g., sodium phosphate (B84403) buffer)Prevents degradation of acid-labile compounds like nucleotides. acs.org
Post-reaction CleanupRepeated dissolution in H₂O and lyophilizationRemoves readily exchangeable, non-specifically bound tritium. acs.org

Radiochemical Purity Assessment and Stability Considerations for [8-3H]Hypoxanthine

Ensuring the radiochemical purity of [8-³H]Hypoxanthine is paramount for the validity of experimental results. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. researchgate.netjsnm.org Impurities can arise from the original synthesis or from subsequent degradation.

Assessment of Radiochemical Purity: The most common method for assessing the radiochemical purity of radiopharmaceuticals is chromatography, particularly thin-layer chromatography (TLC). This technique is simple, rapid, and effective for separating the desired radiolabeled compound from potential radioactive impurities. For [8-³H]Hypoxanthine, a TLC system would be developed to effectively separate the parent compound from any byproducts or degraded fragments that are also tritiated. The distribution of radioactivity on the chromatogram is then measured using a radiochromatogram scanner to quantify the percentage of activity corresponding to the pure compound. acs.org High-performance liquid chromatography (HPLC) is another powerful technique used for purity assessment, offering higher resolution separation.

Stability Considerations: The stability of [8-³H]Hypoxanthine is a critical factor for its storage and use. Radiochemical decomposition can occur through several mechanisms, including autoradiolysis, where the compound is damaged by the radiation it emits. The stability of tritiated hypoxanthine allows it to be used in assays that may run for extended periods. researchgate.netnih.gov For example, in studies involving the culture of Plasmodium falciparum, [³H]hypoxanthine incorporation assays are conducted over 24 to 72 hours, demonstrating the compound's stability under incubation conditions. nih.govasm.org

Storage conditions are crucial for minimizing degradation. Typically, radiolabeled compounds are stored at low temperatures (e.g., +4°C or -20°C) and sometimes in solutions containing radical scavengers to mitigate the effects of autoradiolysis. iddo.org The specific activity of the compound can also influence its stability, with higher specific activity leading to a greater rate of self-decomposition.

Table 2: Factors Influencing Radiochemical Purity and Stability
FactorDescriptionRelevanceSource
AutoradiolysisDecomposition of a compound by its own emitted radiation.A primary mechanism of degradation during storage. jsnm.org
Storage TemperatureLower temperatures (e.g., -20°C) are generally used to slow decomposition.Crucial for maintaining long-term purity. iddo.org
SolventThe solvent in which the compound is stored can affect stability. Ethanol or other radical scavengers may be added.Can help to minimize radiolytic decomposition. iddo.org
Specific ActivityHigher specific activity can increase the rate of autoradiolysis.A trade-off between signal strength and compound stability. jsnm.org

Considerations for Specific Radioactivity and Isotopic Dilution in Experimental Design

Specific Radioactivity: Specific radioactivity refers to the amount of radioactivity per unit mass or per mole of a compound. It is a critical parameter in the design of tracer experiments using [8-³H]Hypoxanthine. A high specific activity is often desirable as it allows for the detection of very small quantities of the tracer, increasing the sensitivity of the assay. acs.org For instance, high specific activity [³H]hypoxanthine is essential for measuring its incorporation into the nucleic acids of parasites like P. falciparum, where the amount of incorporated material can be very low. nih.gov The specific activity of the tritiated water used during synthesis is a primary determinant of the final specific activity of the labeled hypoxanthine. acs.org

However, as mentioned, very high specific activity can lead to increased radiochemical decomposition, creating a trade-off between sensitivity and stability. jsnm.org The choice of specific activity therefore depends on the specific requirements of the experiment, balancing the need for a detectable signal with the need for a pure and stable tracer.

Isotopic Dilution: Isotopic dilution occurs when the radiolabeled compound ([8-³H]Hypoxanthine) mixes with its non-radiolabeled counterpart (endogenous or exogenous hypoxanthine) within the experimental system. This dilution reduces the specific radioactivity of the tracer at the site of interest. For example, in cell culture experiments, the [³H]hypoxanthine added to the medium will mix with any unlabeled hypoxanthine present in the medium or produced by the cells. nih.gov

It is crucial to account for isotopic dilution to ensure accurate quantitative analysis. In many experimental protocols, the culture medium is specifically formulated to be free of unlabeled hypoxanthine to avoid this issue. iddo.org When studying metabolic pathways, knowledge of the pool sizes of the endogenous unlabeled compound is necessary to correctly interpret the kinetic data obtained from the tracer. The rate of incorporation of tritium into a target molecule is dependent on the specific activity of the precursor pool, which is directly affected by isotopic dilution. nih.gov Failure to account for this dilution can lead to an underestimation of metabolic rates and other quantitative parameters.

Methodological Applications of Hypoxanthine Monohydrochloride, 8 3h in Biochemical Research

Quantification of Purine (B94841) Metabolism and Salvage Pathway Activity

The introduction of [8-3H]hypoxanthine into cellular systems provides a direct method for exploring the dynamics of purine metabolism, particularly the balance between the de novo synthesis and salvage pathways.

Measurement of [8-3H]Hypoxanthine Incorporation into Cellular Nucleic Acids and Nucleotide Pools

A fundamental application of [8-3H]hypoxanthine is in the measurement of its incorporation into DNA and RNA. This technique is a well-established method for assessing cell proliferation and viability, particularly in organisms like the malaria parasite, Plasmodium falciparum, which is incapable of de novo purine synthesis and relies entirely on the salvage of purines from the host. The rate of [8-3H]hypoxanthine incorporation into the parasite's nucleic acids is directly proportional to its growth and replication. capes.gov.brnih.gov This assay is often considered the "gold standard" for in vitro antimalarial drug susceptibility testing. bmrservice.comdoi.org

The general procedure involves incubating cultured cells or parasites with [8-3H]hypoxanthine for a defined period. Subsequently, the cells are harvested, and the macromolecules, including nucleic acids, are precipitated. The unincorporated radiolabel is washed away, and the radioactivity incorporated into the nucleic acid fraction is quantified using liquid scintillation counting. bmrservice.com This method allows for the sensitive detection of changes in proliferative activity in response to various stimuli, including potential therapeutic agents. bmrservice.com For instance, a high-throughput scintillation proximity assay (SPA) has been developed, which avoids the need for filtration steps, making the process more efficient for large-scale screening. bmrservice.comdoi.org

Table 1: Comparison of IC50 Values for Antimalarial Drugs using [3H]Hypoxanthine Incorporation Assays This table presents a summary of 50% inhibitory concentration (IC50) values for common antimalarial drugs as determined by [3H]hypoxanthine incorporation assays in *P. falciparum. The data demonstrates the utility of this method in quantifying drug efficacy.*

CompoundP. falciparum StrainIC50 (nM) - Standard Filtration AssayIC50 (nM) - Scintillation Proximity Assay (SPA)
Chloroquine3D710.5 ± 2.111.2 ± 1.5
Artemisinin3D72.5 ± 0.82.8 ± 0.6
Atovaquone3D71.2 ± 0.31.5 ± 0.4
MefloquineDd225.8 ± 4.527.1 ± 5.2

Assessment of Metabolic Flux and Turnover Rates in Various Cellular Systems

[8-3H]Hypoxanthine is instrumental in metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. nih.gov By tracing the movement of the tritium (B154650) label from hypoxanthine (B114508) through the intricate network of purine metabolism, researchers can determine the in vivo rates of specific pathways. nih.gov When [8-3H]hypoxanthine is introduced to cells, it enters the purine nucleotide pool and is converted into various downstream metabolites. By measuring the rate of appearance of the radiolabel in these metabolites, such as inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP), as well as in the final catabolic product, uric acid, it is possible to calculate the turnover rates of these molecules. nih.gov

This approach has been particularly valuable in understanding the metabolic adaptations of cells under different physiological and pathological conditions, such as hypoxia. nih.gov For example, in studies of neonatal hypoxic-ischemic encephalopathy, the dynamics of hypoxanthine, xanthine (B1682287), and uric acid have been modeled to understand the impact of oxygen deprivation on purine degradation and salvage. nih.gov

Evaluation of Purine Recycling Mechanisms

The purine salvage pathway is a critical metabolic route that recycles purine bases from the degradation of nucleic acids, thereby conserving energy that would otherwise be expended on de novo synthesis. novocib.com [8-3H]Hypoxanthine is a direct substrate for this pathway, making it an ideal tracer for evaluating the efficiency of purine recycling. novocib.com The central enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine to IMP.

By measuring the rate of conversion of [8-3H]hypoxanthine to [8-3H]IMP and its subsequent incorporation into the nucleotide pool, the activity of the entire purine salvage pathway can be assessed. This has been applied in comparative physiology, for instance, to demonstrate the elevated purine recycling rates in marine mammals, which may be an adaptation to the ischemia/reperfusion cycles experienced during diving. novocib.com

Enzymatic Activity Assays

The radiolabel on [8-3H]hypoxanthine provides the basis for highly sensitive and specific assays for key enzymes in purine metabolism.

Determination of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT/HPRT) Activity

Radiochemical assays are a cornerstone for the determination of HGPRT activity, an enzyme of significant clinical importance due to its deficiency in Lesch-Nyhan syndrome. The assay quantifies the conversion of [8-3H]hypoxanthine to [8-3H]inosine monophosphate ([8-3H]IMP). The reaction mixture typically contains a cell lysate or purified enzyme, [8-3H]hypoxanthine, and the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP).

Following incubation, the radiolabeled product, [8-3H]IMP, is separated from the unreacted [8-3H]hypoxanthine substrate. This separation is commonly achieved using techniques such as thin-layer chromatography (TLC) or by binding the negatively charged [8-3H]IMP to DEAE-cellulose filter discs, while the uncharged [8-3H]hypoxanthine is washed away. The radioactivity of the isolated [8-3H]IMP is then measured, providing a direct quantification of the HGPRT enzyme activity. This method is sensitive enough to detect even partial enzyme deficiencies in patient samples, such as erythrocytes or fibroblasts.

Table 2: Representative HGPRT Activity in Different Cell Types This table shows typical HGPRT activity levels measured using a radiochemical assay with [8-3H]hypoxanthine. The values illustrate the variation in enzyme activity across different cell types and in a disease state.

Sample SourceConditionHGPRT Activity (nmol/hr/mg protein)
Human ErythrocytesHealthy Control80 - 120
Human FibroblastsHealthy Control100 - 150
Human ErythrocytesLesch-Nyhan Syndrome< 1
Mouse Brain HomogenateWild Type50 - 70

Measurement of Inosine Monophosphate Dehydrogenase (IMPDH) Activity via Tritium Release

The activity of Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, can be measured using a multi-step radiochemical assay that originates with [8-3H]hypoxanthine. This assay relies on the principle of tritium release during the enzymatic oxidation of the purine ring.

The assay proceeds in two sequential enzymatic reactions. First, [8-3H]hypoxanthine is converted to [8-3H]inosine monophosphate ([8-3H]IMP) by the action of HGPRT, as described in the section above. In the second step, IMPDH catalyzes the NAD+-dependent oxidation of [8-3H]IMP to xanthosine (B1684192) monophosphate (XMP). A key event in this reaction is the abstraction of the hydrogen atom from the C8 position of the purine ring of IMP, which results in the release of the tritium label (³H) into the aqueous reaction medium as tritiated water (³H₂O).

The released ³H₂O can be separated from the radiolabeled substrate and other purine compounds through methods such as distillation or column chromatography using activated charcoal, which binds the purine nucleotides but not the water. The radioactivity of the collected aqueous fraction is then quantified by liquid scintillation counting. The amount of tritium released is directly proportional to the IMPDH activity. This method offers high sensitivity for determining IMPDH activity in various tissue extracts and for screening potential enzyme inhibitors.

Characterization of Xanthine Phosphoribosyltransferase (XPRT) Activity

Hypoxanthine monohydrochloride, [8-3H] is a key substrate in assays designed to characterize the enzymatic activity of Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT) and its variants. acs.orgnih.gov This enzyme catalyzes the conversion of hypoxanthine and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) into inosine monophosphate (IMP).

Research findings from studies on the HGXPRT enzyme from the malaria parasite, Plasmodium falciparum, illustrate this application. In these assays, the radiolabeled hypoxanthine is incubated with the purified enzyme and PRPP. The reaction is terminated, and the resulting radiolabeled IMP is separated from the unreacted [8-³H]hypoxanthine substrate, typically by thin-layer chromatography or using charged filters. The amount of radioactivity incorporated into the IMP spot or retained on the filter is then quantified using liquid scintillation counting. This method allows for the determination of fundamental kinetic parameters. For instance, kinetic analyses of the P. falciparum HGXPRT revealed distinct affinities for its various substrates. nih.gov Such assays are crucial for comparing the substrate specificity and efficiency of the parasite enzyme with its human counterpart, identifying differences that can be exploited for rational drug design. nih.gov Furthermore, this technique is fundamental for screening potential enzyme inhibitors, where a reduction in the formation of radiolabeled IMP indicates inhibitory activity. nih.gov

Studies on Purine Nucleoside Phosphorylase (PNP) and Adenosine Deaminase (ADA) Functions

While [8-³H]hypoxanthine is not a direct substrate for Adenosine Deaminase (ADA) or Purine Nucleoside Phosphorylase (PNP), its metabolic fate is intrinsically linked to the function of these enzymes within the purine salvage pathway. ADA catalyzes the deamination of adenosine to inosine, which is then cleaved by PNP to release hypoxanthine and ribose-1-phosphate. Therefore, [8-³H]hypoxanthine acts as a critical tracer to study the metabolic flux and integrity of this pathway downstream of ADA and PNP activities.

In organisms like Leishmania donovani, which rely heavily on purine salvage, enzymes such as nucleoside hydrolases perform functions analogous to PNP, breaking down nucleosides like inosine to yield hypoxanthine. nih.gov By introducing [8-³H]hypoxanthine to these systems, researchers can track its conversion into nucleotides (IMP, AMP, GMP) and subsequent incorporation into DNA and RNA. In experimental models where ADA or PNP activity is deficient or inhibited, the pattern of [8-³H]hypoxanthine metabolism would be significantly altered. This allows investigators to probe the metabolic consequences of specific enzyme deficiencies and to assess the capacity of the cell to utilize salvaged hypoxanthine, providing a functional readout of the upstream pathway's status.

Cellular Transport and Permeability Studies

Investigation of Purine Nucleobase Transporter Mechanisms and Kinetics

The use of [8-³H]hypoxanthine has been pivotal in dissecting the mechanisms and kinetics of purine transport across cell membranes, especially in protozoan parasites. By measuring the rate of uptake of radiolabeled hypoxanthine over a range of substrate concentrations, researchers can calculate key kinetic parameters such as the Michaelis constant (Kₘ), representing the substrate concentration at half-maximal transport velocity, and the maximum velocity (Vₘₐₓ).

Studies in Leishmania major and Trypanosoma brucei have revealed the existence of multiple transporter systems with distinct affinities for hypoxanthine. For example, L. major expresses transporters that are activated under the acidic conditions found in the phagolysosome of the host macrophage. nih.gov At an acidic pH of 5.5, the LmaNT4 transporter is able to transport hypoxanthine with a Kₘ in the micromolar range, a function it does not perform at neutral pH. nih.govresearchgate.net In T. brucei, two distinct hypoxanthine transport systems, H2 and H3, were identified using [³H]hypoxanthine, exhibiting markedly different affinities. mdpi.com

Interactive Table: Kinetic Parameters of Hypoxanthine Transporters Use the filter to select an organism and view the kinetic data for its specific transporters.

OrganismTransporterKₘ (µM)Vₘₐₓ (pmol/10⁷ cells/s)Notes
Trypanosoma bruceiH20.1231.1High-affinity, guanosine-sensitive
Trypanosoma bruceiH34.71.1Low-affinity, guanosine-insensitive
Leishmania majorLmaNT4Micromolar range-Activated at acidic pH (5.5)
Leishmania mexicana---No significant uptake in NT3-KO cells

Analysis of Membrane Permeability and Cellular Uptake Efficiency

Radiolabeled hypoxanthine uptake assays are a direct method for analyzing membrane permeability and the efficiency of cellular uptake. These studies involve incubating cells with [8-³H]hypoxanthine for a defined period, after which transport is stopped (e.g., by rapid cooling and centrifugation through an oil layer), and the intracellular radioactivity is measured.

This technique has demonstrated that purine uptake is a complex, multi-component process in many parasites. In Leishmania mexicana, experiments using knockout cell lines, such as the NT3-KO mutant, showed a dramatic reduction—over 100-fold—in [³H]hypoxanthine uptake compared to wild-type cells, confirming the critical role of this specific transporter in membrane permeability to hypoxanthine. nih.gov These assays can also elucidate the energy dependence of transport. For instance, the high-affinity H2 transporter in Trypanosoma brucei was shown to be dependent on the proton motive force, indicating an active transport mechanism. mdpi.com

Characterization of Specific Purine Transporter Systems (e.g., PfNT1, LmajNBTI, ThH2)

[8-³H]hypoxanthine is instrumental in the functional characterization of specific transporter proteins heterologously expressed in systems like Xenopus oocytes or transporter-null parasite strains.

Leishmania Transporters: In Leishmania major, the LmaNT3 and LmaNT4 transporters were characterized using uptake assays with radiolabeled nucleobases, including hypoxanthine. nih.govresearchgate.net These studies revealed that LmaNT4 is an acid-activated transporter crucial for amastigotes residing in acidic phagolysosomes, while LmaNT3 functions optimally at neutral pH. nih.govresearchgate.net Both were identified as proton/nucleobase symporters. nih.gov In L. mexicana, the deletion of the NT3 transporter (a homolog of LmajNBT1) was shown to essentially abolish high-affinity hypoxanthine uptake. nih.gov

Trypanosoma Transporters: The H2 transporter in Trypanosoma brucei was characterized as a high-affinity H⁺/hypoxanthine symporter. mdpi.com Its function was sensitive to inhibitors that disrupt the proton gradient, confirming its mechanism of action. mdpi.com

Plasmodium Transporters: While direct kinetic data for PfNT1 with hypoxanthine is less detailed, studies in P. falciparum have identified both high-affinity and low-affinity systems for [³H]hypoxanthine uptake. The low-affinity, high-capacity system is consistent with the characteristics of an equilibrative nucleoside transporter like PfNT1, facilitating rapid entry of the purine base into the parasite.

In Vitro and Ex Vivo Biological Model Systems

The incorporation of [8-³H]hypoxanthine into nucleic acids is a well-established proxy for parasite viability and proliferation in various biological models.

In Vitro Models: The most prominent example is the [³H]hypoxanthine incorporation assay used to assess the susceptibility of in vitro cultures of Plasmodium falciparum to antimalarial drugs. nih.gov This method is considered a "gold standard" for measuring parasite growth inhibition. nih.gov In this assay, parasitized red blood cells are cultured with a drug for a period, followed by the addition of [³H]hypoxanthine. Since the parasite actively salvages purines to synthesize its nucleic acids for replication, the amount of radioactivity incorporated is directly proportional to parasite growth. A reduction in incorporated radioactivity in the presence of a compound indicates its antimalarial activity. nih.gov This principle has been successfully adapted into a high-throughput scintillation proximity assay (SPA), overcoming the limitations of older filtration-based methods and enabling large-scale drug screening. nih.gov

Ex Vivo Models: The same principle applies to ex vivo models, such as macrophages harvested from an animal and infected with Leishmania amastigotes. By treating these infected cells with potential anti-leishmanial compounds and subsequently adding [8-³H]hypoxanthine, researchers can measure the viability of the intracellular amastigotes. A successful drug will inhibit parasite proliferation, leading to a significant decrease in the uptake and incorporation of the radiolabel compared to untreated controls. This provides a powerful system for evaluating drug efficacy in a model that more closely mimics the conditions of a natural infection.

Applications in Parasitic Cell Culture Models (e.g., Plasmodium falciparum, Trypanosoma species)

The [8-3H]hypoxanthine incorporation assay is widely regarded as the "gold standard" for determining the in vitro activity of antimalarial compounds against the erythrocytic stages of Plasmodium falciparum, the most virulent human malaria parasite. nih.govnih.gov This reliance stems from the fact that Plasmodium parasites are purine auxotrophs, meaning they cannot synthesize purines on their own and must salvage them from the host environment. nih.govnih.gov Hypoxanthine is a key precursor in the parasite's purine salvage pathway. nih.govbioone.org

The assay involves culturing the parasites in the presence of [8-3H]hypoxanthine. The radiolabel is incorporated into the parasite's nucleic acids as it proliferates. The amount of incorporated radioactivity, typically measured by scintillation counting after harvesting the nucleic acids, is directly proportional to parasite growth. nih.gov This method is valued for its robustness, reliability, and reproducibility. nih.gov It is sensitive enough to be used for both culture-adapted strains and fresh clinical isolates of P. falciparum. nih.gov

A significant application of this assay is in antimalarial drug susceptibility testing. By adding various concentrations of a test compound to the culture, researchers can determine the drug's 50% inhibitory concentration (IC50), a standard measure of its potency. nih.gov The assay has been adapted for various Plasmodium species, including the zoonotic malaria parasite Plasmodium knowlesi, providing a valuable platform for broad-spectrum antimalarial drug discovery. nih.govnih.gov

Similarly, protozoan parasites of the genus Trypanosoma, the causative agents of diseases like Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei), are also purine auxotrophs. Their survival depends on salvaging purines from their hosts, making the enzymes of this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), attractive drug targets. While direct [8-3H]hypoxanthine incorporation assays are used, much research focuses on the biochemical characterization of these salvage enzymes and the screening of inhibitors. nih.gov

Recent advancements have focused on adapting the traditional filtration-based [8-3H]hypoxanthine assay to higher-throughput formats, such as the scintillation proximity assay (SPA). This adaptation reduces the labor-intensive steps and radioactive waste associated with the classic method, making it more suitable for large-scale screening of compound libraries. nih.govnih.gov

Table 1: Application of [8-3H]Hypoxanthine in Parasitic Cell Culture Models

Parasite SpeciesPrimary ApplicationKey FindingsReferences
Plasmodium falciparumAntimalarial drug susceptibility testing and growth inhibition assays.Considered the "gold standard" method due to its high reproducibility and sensitivity. The assay quantifies parasite proliferation by measuring the incorporation of radiolabeled hypoxanthine into nucleic acids. nih.govnih.govnih.gov
Plasmodium knowlesiAdaptation of the P. falciparum assay for drug sensitivity screening.The [8-3H]hypoxanthine uptake assay has been successfully adapted, demonstrating its utility for testing drug leads against other human-infecting Plasmodium species. nih.govnih.govnih.gov
Trypanosoma cruziStudying purine salvage pathway and screening for inhibitors.As purine auxotrophs, these parasites are a key model for identifying inhibitors of enzymes like HGPRT, which is essential for their survival. nih.gov
Trypanosoma bruceiCharacterization of purine salvage enzymes as drug targets.Research has focused on understanding the structure and function of enzymes like HGXPRT to develop specific inhibitors. researchgate.net

Utilization in Mammalian Cell Line Models (e.g., CEM lymphocytes, mouse cell lines)

In mammalian cell research, [8-3H]hypoxanthine is a valuable tool for investigating purine metabolism, particularly the salvage pathway, and for selecting for specific genetic mutations. Unlike many parasites, mammalian cells can synthesize purines de novo, but the salvage pathway remains a significant contributor to the nucleotide pool, especially in certain tissues and cell types.

A study comparing human T-lymphoblastoid (CEM) and B-lymphoblastoid (WI-L2) cell lines deficient in the salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) revealed differences in purine metabolism. Despite similar growth rates, the HGPRT-deficient B-lymphoblasts excreted two to three times more hypoxanthine than their T-lymphoblast counterparts, a difference attributed to higher rates of RNA synthesis and AMP deaminase activity in the B-cells. nih.gov

In research using mouse cell lines, such as the L1210 and L5178Y leukemia lines, [8-3H]hypoxanthine has been instrumental in studying the effects of antimetabolite drugs like methotrexate (B535133). These studies have shown that methotrexate, an inhibitor of de novo purine synthesis, can have its cytotoxic effects modulated by the availability of exogenous hypoxanthine, which fuels the salvage pathway. nih.govresearchgate.net For instance, in L1210 cells, the addition of hypoxanthine was found to enhance the cytotoxicity of methotrexate by allowing RNA synthesis to proceed, thereby permitting cells to enter the S phase of the cell cycle where they are more susceptible to the drug's effects. nih.gov

Furthermore, [8-3H]hypoxanthine has been used in a technique known as "tritium suicide" to isolate mutant cell lines. In one study, Chinese hamster V79 cells were exposed to [8-3H]hypoxanthine, leading to the death of cells that incorporated the radiolabel. The surviving cells were found to be defective in hypoxanthine incorporation, with many having mutations in the HPRT gene. This method provides a powerful selection strategy for studying the genetics of purine metabolism.

Table 2: Use of [8-3H]Hypoxanthine in Mammalian Cell Line Models

Cell LineResearch FocusKey FindingsReferences
CEM T-lymphoblastsComparison of purine excretion with B-lymphoblasts.HGPRT-deficient CEM cells excrete less hypoxanthine than WI-L2 B-lymphoblasts, linked to lower RNA synthesis and AMP deaminase activity. nih.gov
L1210 mouse leukemia cellsInteraction of antimetabolites and purine salvage.Hypoxanthine enhances the cytotoxicity of methotrexate by enabling cell cycle progression into the drug-sensitive S phase. nih.govnih.gov
Chinese Hamster Ovary (CHO) cellsAntibody production and genetic stability.Supplementation with hypoxanthine and thymidine (B127349) stimulated cell growth and antibody production without accelerating the decay in productivity. nih.gov
Chinese hamster V79 cellsIsolation of HPRT-deficient mutants."Tritium suicide" using [8-3H]hypoxanthine is an effective method for selecting for cells with defects in the purine salvage pathway.

Research on Primary Cell and Tissue Explant Models

The application of [8-3H]hypoxanthine extends to studies involving primary cells and tissue explants, offering insights into metabolic pathways in a context that more closely resembles the in vivo environment.

In studies with primary human lymphocyte cultures, a system of hypoxanthine and xanthine oxidase was used to generate superoxide (B77818) radicals. This research demonstrated that the culture medium from these treated lymphocytes contained clastogenic (chromosome-damaging) material that could be transferred to other cell cultures. This indicates that metabolic stress involving purine degradation pathways can lead to the production of damaging byproducts. nih.gov

Research on Human Umbilical Vein Endothelial Cells (HUVECs), a common primary cell model, has shown that hypoxanthine can have a radioprotective effect. When HUVECs were exposed to X-irradiation, the addition of hypoxanthine to the culture medium increased cell viability and reduced DNA double-strand breaks. This protective effect was attributed to the enhancement of ATP production via the purine salvage pathway, which provides the necessary energy for DNA repair mechanisms. bioone.org

The same study also investigated the effect of hypoxanthine on mouse skin, a tissue model. The findings paralleled the in vitro results, with hypoxanthine demonstrating a protective effect against radiation-induced damage. This highlights the importance of the purine salvage pathway in tissue homeostasis and response to stress. bioone.org

In another context, studies on P. falciparum-infected human erythrocytes, which are primary cells, have utilized [8-3H]hypoxanthine to elucidate the transport mechanisms of purines. This research has shown that purine uptake in infected red blood cells is largely mediated by the human equilibrative nucleoside transporters (hENT1) and the human facilitative nucleobase transporter (hFNT1), rather than parasite-specific channels. d-nb.info

Table 3: [8-3H]Hypoxanthine in Primary Cell and Tissue Explant Models

Model SystemResearch AreaSignificant FindingsReferences
Primary Human LymphocytesMetabolic stress and genotoxicity.The hypoxanthine-xanthine oxidase system generates clastogenic factors, demonstrating a link between purine metabolism and genetic damage. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)Radiation damage and repair.Hypoxanthine protects against radiation damage by boosting ATP production through the salvage pathway, facilitating DNA repair. bioone.org
Mouse Skin (Tissue Explant)Radioprotection in vivo.Consistent with in vitro findings, hypoxanthine showed protective effects against radiation damage in a tissue model. bioone.org
P. falciparum-infected Human ErythrocytesPurine transport mechanisms.[8-3H]hypoxanthine uptake studies revealed that purine entry into infected red blood cells is primarily through host cell transporters. d-nb.info

Assessment of Antimetabolite Effects on Purine Metabolism in Model Systems

A crucial application of [8-3H]hypoxanthine is in the assessment of antimetabolites that target purine metabolism, a cornerstone of many cancer and antimicrobial therapies. nih.gov These drugs often function by mimicking natural purines or by inhibiting enzymes involved in nucleotide synthesis, thereby disrupting DNA and RNA production in rapidly proliferating cells.

The [8-3H]hypoxanthine incorporation assay serves as a direct measure of the efficacy of such antimetabolites. A reduction in the incorporation of the radiolabel into nucleic acids in the presence of a drug indicates that the compound is successfully inhibiting cell growth, likely through interference with the purine salvage pathway or downstream processes. This is the fundamental principle behind its use in screening antimalarial drugs that target the parasite's essential purine salvage pathway. nih.govnih.gov

In cancer research, this methodology has been applied to study drugs like methotrexate. In L5178Y mouse lymphoma cells, methotrexate was shown to inhibit de novo purine synthesis, an effect that could be reversed by the addition of hypoxanthine, which allows cells to bypass the block via the salvage pathway. researchgate.net This interplay is critical for understanding drug synergy and resistance mechanisms. For example, some cancer cells upregulate the purine salvage pathway to survive treatment with drugs that block de novo synthesis, a vulnerability that can potentially be targeted. biorxiv.org

The assay can also be used to characterize the mechanism of action of novel compounds. For instance, if a compound inhibits the incorporation of [8-3H]hypoxanthine, it suggests that its target may be within the purine salvage pathway, such as the enzyme HGPRT, or an enzyme further downstream in nucleotide metabolism. This was the approach used to identify potential inhibitors of P. falciparum HGXPRT. nih.gov

Moreover, the study of purine antimetabolites like 6-mercaptopurine (B1684380) (6-MP) relies on understanding their interaction with the salvage pathway. 6-MP is activated by HGPRT, the same enzyme that processes hypoxanthine, to form fraudulent nucleotides that are incorporated into DNA and RNA, leading to cytotoxicity. researchgate.net Therefore, the cellular capacity to utilize hypoxanthine is directly related to its sensitivity to such drugs.

Table 4: Assessing Antimetabolite Effects with [8-3H]Hypoxanthine

Model SystemAntimetabolite StudiedMethodological ApplicationKey FindingsReferences
Plasmodium falciparumVarious antimalarial compoundsScreening for inhibitors of parasite growth.The assay quantifies the inhibition of nucleic acid synthesis, providing a robust measure of drug efficacy (IC50 values). nih.govnih.gov
L1210 and L5178Y mouse lymphoma cellsMethotrexate (MTX)Investigating the interplay between de novo and salvage pathways.Hypoxanthine can rescue or modulate the cytotoxic effects of MTX by providing an alternative route for purine synthesis. nih.govresearchgate.net
Various cancer cell linesPurine analogues (e.g., 6-mercaptopurine)Understanding mechanisms of drug action and resistance.The efficacy of many purine antimetabolites depends on their activation by salvage pathway enzymes like HGPRT. researchgate.netnih.gov
Parasites and cancer cellsNovel compoundsTarget identification and validation.Inhibition of [8-3H]hypoxanthine incorporation suggests the compound may target the purine salvage pathway. nih.gov

Biochemical Pathways and Processes Elucidated by Studies with Hypoxanthine Monohydrochloride, 8 3h

Dynamics of the Purine (B94841) Salvage Pathway

The purine salvage pathway is a crucial metabolic route that recycles purine bases from the degradation of nucleotides, thereby conserving energy that would otherwise be expended on de novo synthesis. [8-3H]Hypoxanthine has been pivotal in elucidating the kinetics and functional importance of this pathway in a variety of biological systems, from human cells to pathogenic protozoa.

A primary application of radiolabeled hypoxanthine (B114508) is in assessing the rate of its incorporation into cellular nucleic acids, which serves as a direct measure of salvage pathway activity. nih.govnih.gov This method is considered a "gold standard" for evaluating the proliferation of the malaria parasite, Plasmodium falciparum, which is incapable of synthesizing purines from scratch and relies entirely on salvaging them from its host. nih.govnih.gov By supplementing parasite cultures with [8-3H]hypoxanthine, scientists can quantify parasite growth by measuring the amount of radioactivity incorporated into newly synthesized DNA and RNA. nih.gov

Kinetic studies using [8-3H]hypoxanthine have determined key transport parameters. For instance, in P. falciparum, a high-affinity transporter for hypoxanthine was identified with a Michaelis-Menten constant (Km) of 0.34 ± 0.05 μM and a maximum velocity (Vmax) of 0.36 ± 0.12 pmol·(107 cells)−1·s−1. portlandpress.com This demonstrates the parasite's high efficiency in scavenging this essential precursor from its environment. portlandpress.com

Research on human platelets using [8-14C]hypoxanthine, a similarly labeled precursor, showed a linear incorporation of radioactivity into adenine (B156593) and guanine (B1146940) nucleotides over time. nih.gov Crucially, platelets from individuals with Lesch-Nyhan syndrome, who lack the key salvage enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), showed no significant incorporation, confirming that HGPRT is the compulsory first step for hypoxanthine salvage in these cells. nih.govyoutube.com

Table 1: Research Findings on Purine Salvage Pathway Dynamics

Biological System Key Finding Measurement Reference
Plasmodium falciparum Quantification of parasite growth. Incorporation of [3H]hypoxanthine into nucleic acids. nih.govnih.gov
Plasmodium falciparum Determination of transport kinetics. Km: 0.34 μM; Vmax: 0.36 pmol·(107 cells)−1·s−1 for hypoxanthine uptake. portlandpress.com
Human Platelets Confirmation of HGPRT's role. Linear incorporation of [14C]hypoxanthine into nucleotides in normal cells; no incorporation in HGPRT-deficient cells. nih.gov
Rat Heart Cells Regulation by cellular redox state. Decreased salvage rate from hypoxanthine when respiration was suppressed. nih.gov

Elucidation of Purine Nucleobase and Nucleoside Interconversion Pathways

Once salvaged, hypoxanthine does not exist in isolation. It is part of a dynamic network where purine bases and nucleosides are readily interconverted. [8-3H]Hypoxanthine has been essential for tracing these transformations. The central product of hypoxanthine salvage is inosine (B1671953) 5'-monophosphate (IMP), which stands at a metabolic crossroads. researchgate.net From IMP, the cell can synthesize both adenosine (B11128) 5'-monophosphate (AMP) and guanosine (B1672433) 5'-monophosphate (GMP), the building blocks for nucleic acids. nih.gov

Studies in human platelets have demonstrated this divergence clearly, showing that radiolabel from [8-14C]hypoxanthine is incorporated into both the adenine and guanine nucleotide pools. nih.gov This indicates the presence and activity of the enzymes that convert IMP to AMP and GMP. Similarly, investigations in isolated rat hepatocytes noted that a fraction of labeled hypoxanthine transiently appeared as inosine, illustrating the reversible action of purine nucleoside phosphorylase (PNP). nih.govnih.gov

In the context of malaria parasites, it's understood that much of the purine salvage begins with adenosine or inosine, which are sequentially converted to hypoxanthine before being phosphoribosylated by HGPRT to form IMP. nih.gov This highlights hypoxanthine as a central entry point into the parasite's nucleotide pool. researchgate.net

Table 2: Key Interconversions Traced with Labeled Hypoxanthine

Starting Compound Intermediate/Product Traced Enzyme(s) Implicated Biological System Reference
[14C]Hypoxanthine Adenine & Guanine Nucleotides HGPRT, Adenylosuccinate Synthetase/Lyase, IMP Dehydrogenase, GMP Synthetase Human Platelets nih.gov
[3H]Hypoxanthine Inosine Purine Nucleoside Phosphorylase (PNP) Rat Hepatocytes nih.gov
[3H]Adenosine Hypoxanthine Adenosine Deaminase (ADA), Purine Nucleoside Phosphorylase (PNP) Plasmodium species nih.gov

Indirect Contribution to De Novo Purine Synthesis Regulation

Cells balance the activity of the energy-conserving salvage pathway with the more metabolically costly de novo synthesis pathway. nih.gov While [8-3H]Hypoxanthine directly traces the salvage pathway, data from such studies provide critical insights into its regulatory interplay with de novo synthesis. The availability of salvaged purines is a key factor that feedback-inhibits the de novo pathway, preventing wasteful overproduction of nucleotides. frontiersin.org

Studies comparing the two pathways have shown a dynamic shift in their utilization. For example, during embryonic brain development, there is a greater reliance on the de novo pathway, which shifts towards the salvage pathway in postnatal and adult stages. biorxiv.orgbiorxiv.org In human neuronal cells, stable isotope tracing revealed that the purine salvage pathway was significantly more effective for ATP synthesis than de novo synthesis, underscoring the importance of recycling bases like hypoxanthine. nih.gov

Mechanisms of Purine Catabolism and Excretion in Cellular Systems

Not all hypoxanthine is salvaged. A significant portion is directed towards catabolism and eventual excretion. [8-3H]Hypoxanthine has been instrumental in quantifying the flux of purine bases through this degradative pathway. The primary enzyme in this process is xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid, the final product of purine metabolism in humans. nih.govresearchgate.net

Studies in isolated rat hepatocytes using labeled hypoxanthine provided a clear quantitative picture of its metabolic fate: over 80% of the administered hypoxanthine was oxidized towards allantoin (B1664786) (the end product in rats), while less than 5% was incorporated into nucleotides via the salvage pathway. nih.gov This highlights that in the liver, a primary site of purine metabolism, catabolism is the predominant fate of hypoxanthine. nih.gov The maximal velocity of this oxidation was found to be in close agreement with the known activity of xanthine oxidase in liver extracts. nih.gov

Kinetic studies of the enzyme itself, sometimes using spectrophotometric methods alongside isotopic analysis, have detailed the reaction sequence. researchgate.net These experiments have shown that when hypoxanthine is the substrate, the intermediate product, xanthine, can accumulate before being converted to uric acid. researchgate.net Using [8-3H]Hypoxanthine allows researchers to follow the progression from the initial substrate to its final excretory products, providing a complete view of the catabolic cascade. nih.gov

Advanced Analytical Techniques Employing Hypoxanthine Monohydrochloride, 8 3h

Liquid Scintillation Counting for Quantifying Radioactivity

Liquid Scintillation Counting (LSC) is the cornerstone technique for quantifying the beta decay of the tritium (B154650) atom in [8-3H]hypoxanthine. This method is widely employed to measure the incorporation of the radiolabel into macromolecules, most notably nucleic acids, which provides a direct measure of DNA replication and, consequently, cell growth or parasite proliferation. qps.com

The fundamental principle involves mixing the sample containing the ³H-labeled material with a "scintillation cocktail." This cocktail contains a solvent and fluorescent molecules (fluors). The low-energy beta particles emitted by the tritium atoms transfer their energy to the solvent molecules, which in turn excite the fluors. As the excited fluors return to their ground state, they emit photons of light. A liquid scintillation counter detects these light flashes using photomultiplier tubes, and the rate of flashes, typically recorded as counts per minute (CPM) or disintegrations per minute (DPM), is directly proportional to the amount of radioactivity in the sample. nih.gov

In practice, this technique is the standard readout for many cellular assays. For instance, in drug susceptibility testing for the malaria parasite Plasmodium falciparum, parasites are cultured in the presence of [8-3H]hypoxanthine. ucl.ac.uknih.gov After an incubation period, the cells are harvested, often onto glass fiber filters, and unincorporated radiolabel is washed away. nih.govnih.gov The filters are then placed in scintillation fluid, and the incorporated radioactivity is measured by an LSC counter. ucl.ac.uk The reduction in radioactivity in the presence of a drug, compared to a control, indicates the drug's inhibitory effect on parasite growth. nih.gov

Modern adaptations of this technique, such as the Scintillation Proximity Assay (SPA), have been developed to increase throughput and eliminate the need for separation steps. nih.gov In an SPA, lysis of cells cultured with [8-3H]hypoxanthine releases radiolabeled nucleic acids, which bind to scintillant-coated microbeads. Only the tritium in close proximity to a bead can induce a light signal, allowing for measurement in a homogeneous format without washing away the free, unincorporated [8-3H]hypoxanthine. ucl.ac.uk

Chromatographic Separation Methods for Labeled Metabolites

To understand the specific metabolic pathways involving hypoxanthine (B114508), it is essential to separate the parent compound from its various metabolic products. Chromatography is the primary method used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. In studies using [8-3H]hypoxanthine, HPLC is used to profile the array of labeled purine (B94841) metabolites, providing detailed insights into the salvage pathways.

Researchers have used HPLC to analyze tissue extracts after incubation with radiolabeled hypoxanthine. For example, in studying hypoxanthine metabolism in mouse oocyte-cumulus cell complexes, tissue extracts were analyzed using two types of HPLC columns: a C18 reversed-phase column to separate purine bases and nucleosides, and an ion-exchange column for separating nucleotides. Fractions are collected from the HPLC eluate and then analyzed by liquid scintillation counting to determine which metabolites contain the ³H label. This approach has demonstrated that hypoxanthine is readily salvaged and converted into nucleotides like inosine (B1671953) monophosphate (IMP), with metabolism favoring the synthesis of adenyl nucleotides over guanyl nucleotides.

In another application, HPLC was used to analyze the metabolic effects of purine nucleoside phosphorylase (PNP) inhibitors on P. falciparum. By labeling infected erythrocytes with [8-3H]hypoxanthine and analyzing cell extracts via HPLC, it was shown that the radiolabel is converted to [³H]IMP and subsequently to other nucleotides. This level of detailed metabolic profiling is crucial for understanding the mechanism of action of metabolic inhibitors.

Table 1: Example HPLC Systems for [³H]Hypoxanthine Metabolite Analysis

ParameterSystem 1: Purine Base/Nucleoside SeparationSystem 2: Nucleotide SeparationSystem 3: Ion-Pair Metabolite Separation
Column Type C18 Reversed-PhaseIon ExchangeLuna C18(2) Reversed-Phase
Mobile Phase A --8 mM Tetrabutylammonium bisulfate, 100 mM KH₂PO₄, pH 6.0
Mobile Phase B --30% Acetonitrile in Mobile Phase A
Detection UV absorption followed by Liquid Scintillation Counting of collected fractionsUV absorption followed by Liquid Scintillation Counting of collected fractionsUV absorption (254 nm) followed by Liquid Scintillation Counting of collected fractions
Application Separation of purine bases and nucleosides from mouse oocyte extracts.Separation of nucleotides from mouse oocyte extracts.Analysis of purine metabolites in Plasmodium falciparum extracts.
Reference

Thin-Layer Chromatography (TLC) is another valuable method for separating chemical compounds. It involves spotting a sample onto a plate coated with an adsorbent material, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a solvent. The solvent moves up the plate by capillary action, and compounds separate based on their differential partitioning between the stationary phase (the adsorbent) and the mobile phase (the solvent). In the context of [8-3H]hypoxanthine research, TLC can be used to separate the radiolabeled precursor from its metabolites. After separation, the distribution of radioactivity on the TLC plate can be visualized and quantified using techniques like autoradiography or by scraping sections of the adsorbent into vials for liquid scintillation counting. This method is often used in malaria research for analyzing the products of metabolic pathways.

Column chromatography using Sephadex, a cross-linked dextran (B179266) gel, is a well-established technique for separating molecules based on size (size-exclusion chromatography) or charge (ion-exchange chromatography). In the context of purine metabolism, derivatives of Sephadex are used to purify labeled compounds. For instance, DEAE-Sephadex A-25, an anion exchanger, has been used in the purification of tritiated inosine and its 5'-mono-, -di-, and -triphosphates, which are metabolites downstream of hypoxanthine. This type of chromatography is crucial for isolating specific labeled products from a complex reaction mixture for further analysis or use. Sephadex LH-20, which separates based on polarity and molecular size, is also employed in the purification of various natural products and metabolites, including purine derivatives.

Autoradiographic Techniques for Subcellular and Tissue Localization

Autoradiography is a powerful imaging technique that uses a photographic emulsion or a phosphor imaging plate to visualize the distribution of a radioactive substance within a biological sample. When used with [8-3H]hypoxanthine, it can reveal the specific tissues, cells, or even subcellular compartments where the radiolabel has been incorporated.

The process begins with administering the ³H-labeled compound to an animal or cell culture. nih.gov For tissue-level analysis, whole-body autoradiography can be performed. The animal is euthanized and frozen, and thin cross-sections of the entire body are cut and placed against X-ray film or a phosphor imaging screen. nih.gov The beta particles from the tritium expose the film, creating an image that maps the compound's distribution across all organs and tissues.

For higher-resolution imaging at the cellular or subcellular level, micro-autoradiography is used. Thin sections of a specific tissue are mounted on microscope slides and coated with a nuclear photographic emulsion. nih.gov After an exposure period of weeks, the emulsion is developed, and the tissue can be stained and viewed under a microscope. The silver grains in the emulsion, which appear as black dots, pinpoint the location of the radiolabeled molecules. This technique can determine if [8-3H]hypoxanthine or its metabolites are localized to specific organelles, providing critical information about the site of purine metabolism or nucleic acid synthesis.

Charcoal Adsorption for Separation of Labeled Precursors from Products

The charcoal adsorption method is a rapid and effective technique for separating small molecules, like the precursor [8-3H]hypoxanthine, from larger, phosphorylated products, such as nucleotides. Activated charcoal has a high affinity for adsorbing purine bases but a lower affinity for their phosphorylated derivatives.

This principle is exploited in enzyme assays, such as those measuring inosine monophosphate dehydrogenase (IMPDH) activity. In this type of assay, cells are incubated with [8-3H]hypoxanthine, which is taken up and converted into [³H]IMP. The reaction is stopped, and a cold suspension of activated charcoal, often in trichloroacetic acid, is added. The mixture is then centrifuged. The charcoal pellets to the bottom, taking with it all the unreacted, adsorbed [8-3H]hypoxanthine. The supernatant, which contains the radiolabeled nucleotide products (e.g., [³H]IMP and its downstream metabolites), is carefully collected. The radioactivity in the supernatant can then be quantified by liquid scintillation counting, providing a measure of the enzyme's activity. This separation is critical for obtaining a clean signal that reflects only the metabolic product, not the leftover precursor. ucl.ac.uk

Specific Research Findings and Insights Derived from Studies with Hypoxanthine Monohydrochloride, 8 3h

Characterization of Purine (B94841) Auxotrophy and Metabolism in Pathogenic Organisms

Many pathogenic organisms are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from their host. Hypoxanthine (B114508) monohydrochloride, [8-3H] has been a cornerstone in elucidating these essential salvage pathways, particularly in protozoan parasites.

Studies on the malaria parasite, Plasmodium falciparum, have extensively used [3H]hypoxanthine to understand its purine requirements. As these parasites lack the machinery for de novo purine synthesis, they are heavily reliant on scavenging host purines for growth and proliferation. asm.org The incorporation of [3H]hypoxanthine into the parasite's nucleic acids serves as a direct measure of its metabolic activity and is a widely accepted "gold standard" for assessing parasite viability and growth inhibition by antimalarial drugs. nih.govnih.gov This method's robustness and reliability have made it indispensable for screening potential new drug candidates. nih.gov The assay has been successfully adapted for other Plasmodium species as well, such as the zoonotic malaria parasite Plasmodium knowlesi, providing a valuable platform for drug discovery against multiple human-infecting species. asm.orgnih.gov

Similarly, in trypanosomatids like Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis, purine salvage is a critical survival mechanism. nih.govnih.gov Research has shown that these parasites rely on salvaging purine bases from their hosts to synthesize essential purine nucleoside monophosphates. nih.gov Hypoxanthine is a key salvaged purine in these organisms. nih.gov The enzymes involved in this pathway, such as hypoxanthine-guanine-xanthine phosphoribosyltransferases (HGXPRTs), are considered promising drug targets due to their essential role in parasite survival. nih.gov The use of radiolabeled hypoxanthine has been crucial in characterizing these enzymes and their substrate specificities.

The following table summarizes the key findings from studies using Hypoxanthine monohydrochloride, [8-3H] in pathogenic organisms:

Pathogenic OrganismKey FindingSignificance
Plasmodium falciparumDependent on host purine salvage for growth; [3H]hypoxanthine incorporation is a reliable measure of viability. asm.orgnih.govnih.govEnables high-throughput screening of antimalarial drugs and studies on drug resistance. nih.gov
Plasmodium knowlesi[3H]hypoxanthine uptake assay adapted for this species to test drug sensitivity. asm.orgnih.govProvides a platform for drug discovery against this emerging zoonotic malaria parasite. asm.org
Trypanosoma cruziRelies on hypoxanthine salvage via HGXPRT for purine nucleotide synthesis. nih.govIdentifies HGXPRT as a potential drug target for Chagas disease. nih.gov
Leishmania speciesPossess a purine salvage pathway that can be targeted to limit parasite growth. nih.govHighlights the potential of targeting purine metabolism for developing new anti-leishmanial therapies. nih.gov

Elucidation of Enzyme Deficiencies and Metabolic Disorders in Cellular and Animal Models

Hypoxanthine monohydrochloride, [8-3H] has been a valuable tool in the study of inherited metabolic disorders related to purine metabolism, most notably Lesch-Nyhan syndrome. This severe neurological and behavioral disorder is caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.gov HPRT is a key enzyme in the purine salvage pathway, catalyzing the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides. nih.gov

In cellular and animal models of HPRT deficiency, [8-3H]hypoxanthine is used to directly measure the activity of the HPRT enzyme. By incubating cell extracts or tissues with the radiolabeled substrate, researchers can quantify the rate of its conversion to inosinic acid, the product of the HPRT-catalyzed reaction. This allows for a precise determination of the extent of enzyme deficiency. nih.gov

Furthermore, studies using neuroblastoma cells deficient in HPRT have utilized radiolabeled hypoxanthine to trace the metabolic fate of this purine base. nih.gov These experiments have revealed that in the absence of functional HPRT, the rate of nucleotide synthesis from hypoxanthine is drastically reduced. nih.gov This leads to an accumulation of hypoxanthine and its subsequent degradation to xanthine (B1682287) and uric acid, contributing to the hyperuricemia characteristic of Lesch-Nyhan syndrome. nih.govnih.gov The use of [8-3H]hypoxanthine in these models has been crucial for understanding the biochemical consequences of HPRT deficiency and for exploring potential therapeutic strategies.

The table below outlines the application of Hypoxanthine monohydrochloride, [8-3H] in studying enzyme deficiencies:

Metabolic Disorder/Enzyme DeficiencyApplication of [8-3H]HypoxanthineKey Insight
Lesch-Nyhan Syndrome (HPRT deficiency)Measurement of HPRT enzyme activity in erythrocytes and other cell types. nih.govnih.govAllows for definitive diagnosis and characterization of the severity of the enzyme deficiency. nih.gov
HPRT-deficient neuroblastoma cellsTracing the metabolic fate of hypoxanthine. nih.govDemonstrates the drastic reduction in purine salvage and the shunting of hypoxanthine towards uric acid production. nih.gov

Mechanistic Studies of Metabolic Inhibitors and Their Targets

The radiolabeled nature of Hypoxanthine monohydrochloride, [8-3H] makes it an excellent probe for investigating the mechanisms of action of metabolic inhibitors, particularly those targeting the purine salvage pathway. A prime example is the study of xanthine oxidase (XO) inhibitors. XO is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. physiology.org

In studies involving XO inhibitors like allopurinol, [8-3H]hypoxanthine can be used to trace the flow of purines through this metabolic pathway. By measuring the levels of radiolabeled hypoxanthine, xanthine, and uric acid in the presence and absence of the inhibitor, researchers can determine the inhibitor's efficacy and its impact on purine metabolism. nih.gov For instance, effective inhibition of XO leads to an accumulation of [8-3H]hypoxanthine and a corresponding decrease in the formation of [3H]xanthine and [3H]uric acid. nih.govphysiology.org

These studies have been particularly important in understanding the pharmacodynamics of such inhibitors in various physiological and pathological contexts, including in neonates with hypoxic-ischemic encephalopathy where purine metabolism is significantly altered. nih.gov The use of radiolabeled hypoxanthine in these mechanistic studies provides a clear and quantitative measure of the inhibitor's target engagement and its downstream metabolic consequences.

The following table details the use of [8-3H]hypoxanthine in mechanistic studies of metabolic inhibitors:

Metabolic InhibitorTarget EnzymeRole of [8-3H]HypoxanthineFinding
AllopurinolXanthine Oxidase (XO)Tracing the conversion of hypoxanthine to xanthine and uric acid. nih.govphysiology.orgQuantifies the inhibition of XO and the resulting accumulation of hypoxanthine, demonstrating the drug's mechanism of action. nih.gov

Comparative Biochemical Pathway Analysis Across Diverse Biological Species

Hypoxanthine monohydrochloride, [8-3H] has proven to be a versatile tool for comparing purine metabolism and transport across a wide array of biological species, from microorganisms to vertebrates. These comparative studies have highlighted significant species-specific differences in how organisms acquire and utilize purines.

For example, research comparing purine uptake in avian renal cortex slices revealed that both uric acid and hypoxanthine are accumulated through distinct transport processes. nih.gov The use of radiolabeled hypoxanthine was essential in demonstrating that its accumulation was an energy-dependent process, separate from the transport of the organic anion uric acid. nih.gov

In the unicellular green alga Chlamydomonas reinhardtii, studies with radiolabeled purines have shown that hypoxanthine and xanthine are taken up by different active transport systems. researchgate.net This finding, made possible by tracing the uptake of [8-3H]hypoxanthine, indicates a level of specificity in purine transport that can vary even between closely related molecules within the same organism.

Furthermore, comparative studies of purine metabolism in humans and rodents have revealed differences in xanthine oxidoreductase (XOR) activity in adipose tissue. nih.gov While rodent adipose tissue has significant XOR activity, human adipose tissue has low levels and tends to secrete hypoxanthine. nih.gov Such species-specific differences, often elucidated with the aid of radiolabeled tracers, are critical for the appropriate selection of animal models in preclinical drug development. nih.gov

The table below summarizes the findings from comparative biochemical pathway analyses:

Species ComparedBiochemical PathwayKey Difference Revealed by [8-3H]Hypoxanthine
Chicken vs. other vertebratesRenal purine transportSeparate, energy-dependent transport systems for hypoxanthine and uric acid in avian renal cortex. nih.gov
Chlamydomonas reinhardtiiPurine uptakeDistinct active transport systems for hypoxanthine and xanthine. researchgate.net
Humans vs. RodentsAdipose tissue purine metabolismLow XOR activity and secretion of hypoxanthine from human adipose tissue compared to rodents. nih.gov

Understanding Resistance Mechanisms to Metabolic Inhibitors

A crucial application of Hypoxanthine monohydrochloride, [8-3H] is in the investigation of resistance mechanisms to metabolic inhibitors, particularly in the context of cancer chemotherapy and infectious diseases.

In the treatment of acute lymphoblastic leukemia (ALL), thiopurines are an important class of drugs. However, resistance to these drugs can develop. Recent studies have shown that elevated levels of hypoxanthine in the tumor microenvironment can contribute to thiopurine resistance. portlandpress.com The use of radiolabeled thiopurines and the study of their metabolic competition with hypoxanthine have been instrumental in uncovering this resistance mechanism.

In the field of parasitology, [3H]hypoxanthine uptake assays are routinely used to determine the susceptibility of Plasmodium falciparum strains to various antimalarial drugs. nih.gov By comparing the level of [3H]hypoxanthine incorporation in drug-treated versus untreated parasites, researchers can calculate the 50% inhibitory concentration (IC50) of a drug. nih.gov This is essential for monitoring the emergence and spread of drug-resistant parasite strains. The development of high-throughput screening assays using [3H]hypoxanthine has accelerated the discovery of new antimalarials that are effective against resistant strains. nih.gov

The following table highlights the role of [8-3H]hypoxanthine in understanding resistance mechanisms:

Disease/OrganismDrug ClassRole of [8-3H]HypoxanthineInsight into Resistance
Acute Lymphoblastic Leukemia (ALL)ThiopurinesStudying metabolic competition between thiopurines and hypoxanthine. portlandpress.comElevated hypoxanthine in the microenvironment can mediate resistance to thiopurines. portlandpress.com
Plasmodium falciparumVarious antimalarialsMeasuring parasite viability and growth inhibition in drug susceptibility assays. nih.govAllows for the determination of IC50 values and the identification of drug-resistant parasite strains. nih.gov

Future Directions and Emerging Research Avenues Utilizing Hypoxanthine Monohydrochloride, 8 3h

Development of Novel High-Throughput Assay Platforms for Metabolic Research

The traditional [3H]hypoxanthine incorporation assay, long considered a "gold standard" for its robustness and reliability in measuring cell proliferation and metabolism, particularly in parasites like Plasmodium falciparum, has been historically limited by its low-throughput nature. nih.govnih.gov The conventional method relies on a 96-well plate format that requires cumbersome filtration and washing steps to separate unincorporated radiotracer from the radiolabeled nucleic acids within the cells. asm.org

Future research is focused on overcoming these limitations by developing novel high-throughput screening (HTS) platforms. A significant advancement in this area is the adaptation of the [3H]hypoxanthine incorporation method into a 384-well, homogeneous scintillation proximity assay (SPA). nih.govasm.org This next-generation platform offers numerous advantages:

Increased Throughput: Miniaturization to a 384-well format dramatically increases the number of compounds that can be screened simultaneously. asm.org

Elimination of Filtration: By using SPA beads that emit light when in close proximity to the radiolabeled DNA, the need for the rate-limiting filtration and washing steps is eliminated. researchgate.net

Reduced Waste and Cost: The smaller well volume reduces the consumption of radioactive reagents and parasite cultures, lowering both cost and the generation of radioactive waste. nih.gov

Automation Compatibility: The homogeneous format is more amenable to robotic automation, further enhancing throughput and reproducibility. researchgate.net

Validation of the 384-well SPA format has shown that it maintains the reliability and robustness of the classic filtration method while being suitable for large-scale screening campaigns, for instance, in the search for new antimalarial drugs. nih.govasm.org

Table 1: Comparison of Traditional vs. High-Throughput [3H]Hypoxanthine Assays
FeatureTraditional Filtration AssayScintillation Proximity Assay (SPA)
Plate Format96-well384-well
Key StepCell harvesting and filtrationAddition of SPA beads
ThroughputLow to MediumHigh
AutomationDifficultReadily Compatible
Radioactive WasteHigherLower

Integration with Multi-Omics Approaches for Systems Biology Studies of Purine (B94841) Metabolism

The study of purine metabolism is moving beyond the analysis of single pathways and into the realm of systems biology, where the interplay between genes, proteins, and metabolites is examined holistically. Future research will increasingly integrate the use of [8-3H]hypoxanthine with multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—to build comprehensive models of metabolic networks. nih.gov

While current multi-omics studies can provide a static snapshot of the molecular landscape, introducing a radiotracer like [8-3H]hypoxanthine allows for a dynamic, functional analysis of metabolic flux. For example, in studies of the malaria parasite Plasmodium falciparum, which is a purine auxotroph, researchers have used transcriptomic and metabolomic data to model how the parasite adapts to hypoxanthine (B114508) deprivation. nih.gov Future studies could use [8-3H]hypoxanthine to trace the precise fate of salvaged purines under these stress conditions, revealing how the metabolic flux is rerouted in response to nutrient limitation and identifying critical nodes in the network.

Similarly, integrated analyses have linked purine metabolism to the fate of hematopoietic stem cells and revealed disturbances in purine pathways in neurological disorders. nih.gov By combining these omics approaches with [8-3H]hypoxanthine tracing, researchers can:

Directly measure the rate of hypoxanthine uptake and incorporation into different nucleic acid pools.

Correlate changes in gene expression (transcriptomics) and protein levels (proteomics) of purine metabolic enzymes with the actual metabolic activity measured by the tracer.

Uncover how perturbations in one part of the network (e.g., drug inhibition) affect the entire system.

This integrated approach provides a powerful method for understanding the complex regulation of purine metabolism in health and disease, offering unprecedented insight into the molecular mechanisms underlying various pathologies. nih.gov

Advancements in Radiotracer Methodology for Complex Biological Systems

The utility of [8-3H]hypoxanthine is fundamentally dependent on the methods used for its synthesis, purification, and detection. Future research will necessitate continued advancements in radiotracer methodology to enhance the precision and applicability of these studies in increasingly complex biological systems.

One area of focus is the optimization of radiosynthesis protocols. While tritium (B154650) labeling is well-established, there is always a drive to improve radiochemical yield and purity. Drawing parallels from research on other radiolabeled purines, such as the development of methods for labeling hypoxanthine with iodine-131, future work could explore alternative reaction conditions (e.g., pH, solvents, temperature) and purification techniques (e.g., advanced chromatography) to maximize the specific activity and purity of [8-3H]hypoxanthine.

Further advancements will also focus on the application and detection within complex models. This includes:

Dynamic Imaging in 3D Models: Developing methods for quantitative imaging of [8-3H]hypoxanthine distribution in organoids and spheroids to study metabolic heterogeneity in a tumor microenvironment, for example.

Coupling with Mass Spectrometry: Combining radiotracer analysis with high-resolution mass spectrometry to simultaneously measure flux and identify downstream metabolites with high chemical specificity.

Improved Microdosimetry: Refining models to better understand the radiation dose delivered at a subcellular level, ensuring that the tracer acts as a passive probe without perturbing the system it is designed to measure.

These methodological improvements will be crucial for expanding the use of [8-3H]hypoxanthine from 2D cell cultures to more physiologically relevant models, providing more accurate insights into metabolic processes in situ.

Exploration of Uncharacterized Purine-Related Metabolic Loops and Regulatory Networks

Despite decades of research, our understanding of purine metabolism is incomplete. There are still uncharacterized metabolic pathways, transport mechanisms, and regulatory networks that control the flow of purines within and between cells. nih.gov Hypoxanthine monohydrochloride, [8-3H] is an ideal tool for charting these unknown territories.

Emerging evidence suggests that purine metabolism is more interconnected with other cellular processes than previously thought. For instance, studies on Plasmodium falciparum indicate that the parasite invokes specific purine-recycling pathways to compensate for hypoxanthine deprivation, suggesting the existence of adaptive metabolic loops that are not fully mapped. nih.gov Furthermore, research in metabolic diseases has shown a differential regulation of hypoxanthine and xanthine (B1682287), with hypoxanthine levels being independently associated with obesity, pointing to complex regulatory controls. nih.gov

Future research utilizing [8-3H]hypoxanthine can focus on:

Identifying Novel Transporters: Using radiolabeled hypoxanthine to screen for and characterize unknown membrane transporters responsible for purine uptake and efflux in different cell types.

Mapping Inter-organ Purine Flux: Tracing the movement of hypoxanthine between different organs and tissues to understand systemic purine homeostasis.

Uncovering Signaling Roles: Investigating whether hypoxanthine or its metabolites have signaling functions beyond their role as metabolic intermediates, potentially influencing pathways like those controlled by MAP kinases.

Q & A

Basic Research Questions

Q. What are the key physicochemical and radiochemical properties of hypoxanthine monohydrochloride, [8-³H], and how do they influence experimental design?

  • Answer : Hypoxanthine monohydrochloride, [8-³H], has a molecular weight of 172.5 and a specific activity ranging from 10–20 Ci/mmol (0.37–0.74 TBq/mmol). The tritium label at the 8th position enables tracking in metabolic studies. Its solubility varies by solvent: sterile water (1 mCi/ml) and ethanol:water (1:1) are common vehicles. Stability requires storage at -20°C to minimize radiolytic degradation, with a shelf life ≥5 years under recommended conditions . Researchers must account for solvent choice in cell-based assays to avoid ethanol cytotoxicity.

Q. What validated methods exist for detecting hypoxanthine in biological samples, and how do they compare in sensitivity and specificity?

  • Answer : Hypoxanthine detection methods include:

  • Microfluidic paper-based biosensors : Cost-effective, no advanced instrumentation required. Validated in meat samples with 95–105% recovery rates and correlation (R² >0.98) against spectrophotometry .
  • LC-MS/MS : Offers high sensitivity (ng/ml range) and stability for unstable hypoxanthine, validated via standard addition methods to account for matrix effects .
  • Isotopic assays : [8-³H] hypoxanthine integrates with isotopic methods like the [³H]-hypoxanthine uptake assay for malaria drug resistance profiling, showing strong correlation (r = 0.98) with pLDH ELISA .

Advanced Research Questions

Q. How can researchers design metabolic flux studies using [8-³H] hypoxanthine to investigate purine salvage pathways in cancer cells?

  • Answer :

Tracer Preparation : Use sterile water-dissolved [8-³H] hypoxanthine (1 mCi/ml) to ensure isotonicity for cell cultures .

Pulse-Chase Protocol : Pulse cells with 0.1–1 µCi/ml tracer for 2–4 hrs, followed by chase with excess unlabeled hypoxanthine.

Metabolite Extraction : Quench metabolism with cold methanol, then analyze via HPLC with radiometric detection to quantify ³H-labeled intermediates (e.g., IMP, GMP).

Data Normalization : Correct for intracellular pool dilution using mass spectrometry or UV-Vis .

Q. How should discrepancies between isotopic and non-isotopic hypoxanthine detection methods be resolved in pharmacokinetic studies?

  • Answer : Discrepancies often arise from:

  • Matrix Interference : Non-isotopic methods (e.g., ELISA) may cross-react with xanthine or uric acid. Use LC-MS/MS with isotope dilution (e.g., [¹³C]-hypoxanthine) for specificity .
  • Radiolysis Artifacts : Degraded [8-³H] hypoxanthine generates tritiated water, inflating background. Regularly validate radiochemical purity via TLC or HPLC .
  • Compartmentalization : Intracellular vs. extracellular hypoxanthine pools require differential lysis protocols. Combine isotopic tracing with fractionation .

Q. What strategies ensure reliable quantification of unstable hypoxanthine in longitudinal studies?

  • Answer :

  • Stabilization : Add antioxidants (e.g., 0.1% ascorbic acid) to samples immediately post-collection .
  • Standard Addition Method : Spike samples with known hypoxanthine concentrations to correct for matrix-induced signal suppression in LC-MS/MS .
  • Cryopreservation : Store samples at -80°C in amber vials to prevent photodegradation and enzymatic turnover .

Q. How can hypoxanthine serve as a pharmacodynamic marker in ischemic brain injury models, and what are the limitations?

  • Answer : Hypoxanthine accumulates during ATP depletion in ischemia. In rodent models:

  • Sampling : Microdialysis at injury sites tracks hypoxanthine levels in real-time.
  • Correlation with Edema : Hypoxanthine levels correlate with brain water content (r = 0.72, p <0.01) and are modulated by glibenclamide, a SUR1 inhibitor .
  • Limitations : Small sample sizes in clinical trials (n = 83) and unclear mechanistic links to edema require validation in larger cohorts .

Methodological Best Practices

  • Radiochemical Handling : Use double-gloved PPE (nitrile gloves) and dose calibrators to minimize exposure. Ethanol:water formulations reduce volatility compared to pure ethanol .
  • Data Validation : Cross-validate isotopic results with non-radioactive methods (e.g., spectrophotometry for hypoxanthine, LC-MS/MS for metabolites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.